molecular formula C11H15BrO B7867276 1-Bromo-3-[(n-butyloxy)methyl]benzene

1-Bromo-3-[(n-butyloxy)methyl]benzene

Cat. No.: B7867276
M. Wt: 243.14 g/mol
InChI Key: PKESDANZNTVKJX-UHFFFAOYSA-N
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Description

1-Bromo-3-[(n-butyloxy)methyl]benzene is an organic compound characterized by a benzene ring substituted with a bromine atom at the first position and a butyloxy methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-[(n-butyloxy)methyl]benzene can be synthesized through several methods. One common approach involves the bromination of 3-[(n-butyloxy)methyl]benzene. This reaction typically uses bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or light to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-[(n-butyloxy)methyl]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amines (NH₂R).

    Oxidation: The butyloxy methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: 3-[(n-Butyloxy)methyl]phenol or 3-[(n-Butyloxy)methyl]aniline.

    Oxidation: 3-[(n-Butyloxy)methyl]benzaldehyde or 3-[(n-Butyloxy)methyl]benzoic acid.

    Reduction: 3-[(n-Butyloxy)methyl]benzene.

Scientific Research Applications

1-Bromo-3-[(n-butyloxy)methyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in cross-coupling reactions such as Suzuki-Miyaura coupling.

    Medicine: Investigated for its role in the synthesis of drug candidates and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-Bromo-3-[(n-butyloxy)methyl]benzene exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the butyloxy methyl group is targeted by oxidizing agents, leading to the formation of aldehydes or acids. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.

Comparison with Similar Compounds

1-Bromo-3-[(n-butyloxy)methyl]benzene can be compared with other similar compounds such as:

    1-Bromo-3-methylbenzene: Lacks the butyloxy methyl group, making it less versatile in certain synthetic applications.

    1-Bromo-3-methoxybenzene: Contains a methoxy group instead of a butyloxy methyl group, which can influence its reactivity and applications.

    1-Bromo-3-ethoxybenzene: Similar structure but with an ethoxy group, affecting its physical and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for diverse applications in organic synthesis and material science.

Properties

IUPAC Name

1-bromo-3-(butoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-2-3-7-13-9-10-5-4-6-11(12)8-10/h4-6,8H,2-3,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKESDANZNTVKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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